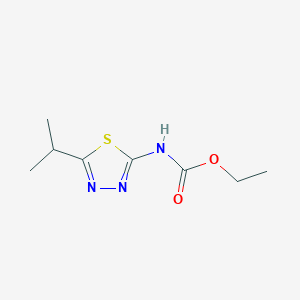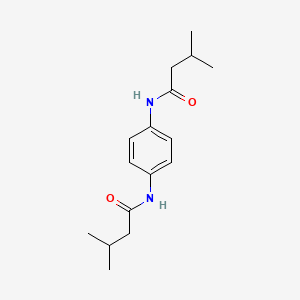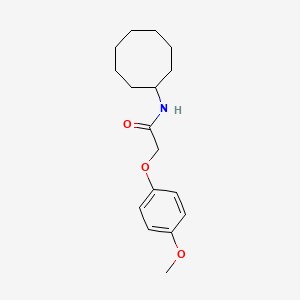![molecular formula C21H17N3O3 B5722000 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)
2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, also known as NAP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of hydrazide compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is not fully understood. However, it is thought to work by reducing oxidative stress and inflammation in the brain. 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes. 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also been shown to modulate the activity of certain signaling pathways in the brain, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may help to protect against neurodegenerative diseases. 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been shown to have anti-cancer properties, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide in lab experiments is that it has been extensively studied and has a well-established synthesis method. It is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is that it can be expensive to synthesize, which may limit its use in certain experiments. In addition, the mechanism of action of 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide is not fully understood, which may make it difficult to interpret results from experiments.
Future Directions
There are a number of future directions for research on 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide. One area of research is the development of more efficient synthesis methods for 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, which may make it more accessible for use in lab experiments. Another area of research is the elucidation of the mechanism of action of 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide, which may help to identify new therapeutic targets for neurodegenerative diseases and cancer. Finally, future research may focus on the development of new derivatives of 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide involves the reaction of 2-naphthylhydrazine with 3-(4-nitrophenyl)-2-propenal in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide as a yellow crystalline solid. The yield of the reaction is typically around 70%.
Scientific Research Applications
2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. In particular, 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide has also been shown to have potential as a cancer therapeutic.
properties
IUPAC Name |
2-naphthalen-1-yl-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21(15-18-8-3-7-17-6-1-2-9-20(17)18)23-22-14-4-5-16-10-12-19(13-11-16)24(26)27/h1-14H,15H2,(H,23,25)/b5-4+,22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKUFSPOBCFORE-JZILYMMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)




![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)





![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
